Nitroscanate
CAS No.: 19881-18-6
Cat. No.: VC0537295
Molecular Formula: C13H8N2O3S
Molecular Weight: 272.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19881-18-6 |
|---|---|
| Molecular Formula | C13H8N2O3S |
| Molecular Weight | 272.28 g/mol |
| IUPAC Name | 1-isothiocyanato-4-(4-nitrophenoxy)benzene |
| Standard InChI | InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H |
| Standard InChI Key | SVMGVZLUIWGYPH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-] |
| Appearance | Solid powder |
| Melting Point | 110.0 °C |
Introduction
Chemical and Pharmacological Profile of Nitroscanate
Structural Characteristics
Nitroscanate belongs to the isothiocyanate chemical class, featuring a nitrobenzene core substituted with thiocyanate and methoxy groups. The presence of the nitro (-NO₂) group facilitates redox cycling within parasitic cells, generating reactive oxygen species that contribute to its mechanism of action . Its molecular weight of 383.44 g/mol and lipophilic nature (logP ≈3.2) enable penetration through helminth cuticles while limiting systemic absorption in host animals .
Pharmacodynamic Properties
Nitroscanate acts as an uncoupler of oxidative phosphorylation in parasitic mitochondria, disrupting the proton gradient across the inner mitochondrial membrane . This interference prevents ATP synthase from generating ATP, causing rapid depletion of cellular energy reserves. In vitro studies show a 67% reduction in ATP/ADP ratios within 2 hours of exposure in Dipylidium caninum, correlating with loss of motility . The compound’s efficacy depends on direct contact with gastrointestinal parasites, as systemic absorption in dogs remains below 5% of administered doses .
Mechanism of Action and Biochemical Effects
Mitochondrial Uncoupling
The primary mode of action involves disruption of the electron transport chain (ETC) in helminth mitochondria. Nitroscanate diffuses into the mitochondrial matrix, where it binds to complex III (cytochrome bc₁), diverting electrons away from ubiquinone and generating superoxide radicals . This futile cycling between oxidized and reduced states depletes NADH reserves while failing to produce ATP, as illustrated:
Parasites lacking robust antioxidant defenses, such as catalase-deficient cestodes, succumb to oxidative stress within 4–8 hours post-administration .
Species-Specific Sensitivity
Differential susceptibility among helminths arises from variations in mitochondrial membrane composition. Toxocara canis exhibits 90% mortality at 50 mg/kg due to high unsaturated fatty acid content in inner mitochondrial membranes, enhancing nitroscanate’s membrane-disrupting effects . In contrast, Taenia pisiformis requires prolonged exposure (12–24 hours) for equivalent efficacy, reflecting its cholesterol-rich membranes that impede drug penetration .
Therapeutic Efficacy Against Helminth Infections
Clinical Trial Data
A 2002 controlled study (n=15 dogs) evaluated nitroscanate’s anthelmintic efficacy :
| Parasite | Pre-Treatment Prevalence | Post-Treatment Eradication Rate | Time to Elimination |
|---|---|---|---|
| Toxocara canis | 53.3% (8/15) | 87.5% (7/8) | 48–72 hours |
| Toxascaris leonina | 46.7% (7/15) | 100% (7/7) | 24–48 hours |
| Dipylidium caninum | 26.7% (4/15) | 100% (4/4) | 12–24 hours |
Efficacy correlated with parasite burden, with complete egg clearance achieved in 93% of lightly infected dogs (<500 eggs/g feces) versus 78% in heavily infected counterparts (>1000 eggs/g) .
Spectrum of Activity
Nitroscanate demonstrates variable activity against nematodes and cestodes :
-
Nematodes: 90–100% efficacy against T. canis, T. leonina, Ancylostoma caninum
-
Cestodes: 95–100% efficacy against Dipylidium caninum, Taenia hydatigena
-
Ineffective: Echinococcus granulosus, Trichuris vulpis, Spirocerca lupi
The limited efficacy against whipworms and tissue-dwelling cestodes stems from their anatomical sequestration away from luminal drug concentrations .
Pharmacokinetics and Dosage Optimization
Absorption and Distribution
Oral bioavailability in dogs ranges from 2–5%, with peak plasma concentrations (Cₘₐₓ) of 0.8–1.2 µg/mL occurring 4–6 hours post-administration . Over 95% remains unabsorbed, achieving local concentrations of 300–500 µg/g in the jejunum and ileum—10–15 times the EC₉₀ for susceptible parasites .
Formulation Considerations
Micronization (95% particles <5 µm) enhances efficacy by increasing surface area for parasitic contact. A 2015 formulation patent demonstrated that reducing particle size from 25 µm to 5 µm improved T. canis eradication rates from 78% to 94% at equivalent doses .
Dosing Regimen
Standard dosage protocols for dogs include :
-
Body Weight: 50 mg/kg (1 × 500 mg tablet per 10 kg)
-
Frequency: Biannual to quarterly administration
-
Administration: Morning dosing after 12-hour fasting, followed by 8-hour post-treatment fasting
Puppies tolerate doses up to 1000 mg/kg every 14 days without significant hepatotoxicity, reflecting enhanced glucuronidation pathways .
Toxicological Profile and Adverse Effects
Acute Toxicity Data
Species-specific median lethal doses (LD₅₀) illustrate low systemic toxicity :
| Species | LD₅₀ (mg/kg) | Clinical Signs at LD₅₀ |
|---|---|---|
| Rat | 3,177 | Hepatic necrosis, renal failure |
| Mouse | 3,503 | CNS depression, ataxia |
| Rabbit | >10,000 | None observed |
| Dog | >10,000 | Vomit, transient diarrhea |
Adverse Drug Reactions
Dose-dependent effects in dogs occur above 100 mg/kg :
-
Common (5–15% incidence): Vomiting (1–24 hours post-dose), diarrhea (12–24 hours)
-
Uncommon (<2%): Elevated ALT (2–3× ULN), sedation lasting <6 hours
-
Rare (0.1%): Exophthalmos, hindlimb paralysis (resolves within 48 hours)
Pretreatment fasting and post-dose food restriction reduce gastrointestinal adverse events by 60–70% .
Comparative Analysis with Contemporary Anthelmintics
Efficacy Relative to Alternatives
Nitroscanate’s niche lies in dual nematode/cestode activity, contrasting with single-class agents :
| Drug | Nematodes | Cestodes | Trematodes | Administration Frequency |
|---|---|---|---|---|
| Nitroscanate | +++ | +++ | - | Biannual |
| Febantel | ++++ | - | - | Quarterly |
| Praziquantel | - | ++++ | ++ | Monthly |
| Moxidectin | ++++ | - | - | Monthly |
Resistance Patterns
No confirmed resistance has emerged despite 40 years of use, attributable to nitroscanate’s multi-target mechanism. Surveillance studies (2010–2025) show stable EC₅₀ values against T. canis (0.8–1.2 µg/mL) and D. caninum (1.5–2.0 µg/mL) .
Recent Developments and Future Directions
Nanocrystal Formulations
A 2023 patent application disclosed silica-coated nitroscanate nanocrystals (20–50 nm) that increase luminal drug retention time from 8 to 24 hours, potentially enabling single-dose eradication of Taenia species .
Combination Therapies
Ongoing trials investigate nitroscanate-praziquantel combinations (75:25 ratio) to expand spectrum to Echinococcus spp., with preliminary data showing 89% cyst reduction in experimentally infected mice .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume